molecular formula C15H15NO3S2 B13401050 Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt CAS No. 67892-65-3

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B13401050
CAS No.: 67892-65-3
M. Wt: 321.4 g/mol
InChI Key: ZWJQQFGRODUJID-UHFFFAOYSA-N
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Description

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt (CAS: 3176-77-0) is a sulfonated heterocyclic compound with the molecular formula C₁₅H₁₅NO₃S₂ and a molecular weight of 321.41 g/mol . It features a naphtho[1,2-d]thiazole core substituted with a methyl group at position 2 and a 3-sulfopropyl group at position 2. The sulfonate moiety enhances water solubility, making it suitable for applications in dye chemistry and materials science. Its synthesis typically involves reacting 2-methylnaphtho[1,2-d]thiazole with 1,3-propanesultone under reflux conditions . Key properties include a melting point of 255°C and a zwitterionic structure due to the sulfonate and thiazolium groups .

Properties

CAS No.

67892-65-3

Molecular Formula

C15H15NO3S2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(2-methylbenzo[g][1,3]benzothiazol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C15H15NO3S2/c1-11-16(9-4-10-21(17,18)19)14-8-7-12-5-2-3-6-13(12)15(14)20-11/h2-3,5-8H,4,9-10H2,1H3

InChI Key

ZWJQQFGRODUJID-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(S1)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Process:

  • Preparation of the Benzothiazole Derivative:
    The initial step involves synthesizing 2-aminobenzothiazole derivatives via condensation of 2-aminothiophenol with suitable aldehydes or ketones, often under acidic or basic conditions.

  • Formation of the Naphtho[1,2-d]thiazolium Ring:
    The benzothiazole derivative is then subjected to cyclization with naphthalene-based precursors, such as naphthalene-2-carboxylic acid derivatives, through electrophilic aromatic substitution or oxidative cyclization, forming the fused heterocyclic system.

  • Introduction of the 2-Methyl and Sulfopropyl Groups:
    Alkylation at the nitrogen atom of the heterocycle with methyl iodide or methyl sulfate introduces the methyl group at the 2-position.
    The sulfopropyl side chain is introduced via nucleophilic substitution of a suitable precursor (e.g., 3-chloropropanesulfonate) onto the heterocyclic nitrogen or via sulfonation of the side chain post-cyclization.

Key Reagents and Conditions:

Step Reagents Conditions References
Benzothiazole synthesis 2-aminothiophenol + aldehyde Acidic or basic conditions ,
Cyclization Oxidants (e.g., Br2, I2) Reflux ,
Alkylation Methyl iodide or sulfate Room temperature to reflux
Sulfopropyl substitution 3-chloropropanesulfonate Nucleophilic substitution, basic conditions ,

Multi-step Synthesis via Sulfonation and Heterocyclic Assembly

An alternative approach employs initial synthesis of the heterocyclic core, followed by sulfonation and side-chain modifications.

Process Outline:

  • Synthesis of the Naphtho[1,2-d]thiazolium Core:
    The core structure is synthesized through oxidative cyclization of suitable precursors such as 2-aminothiophenol derivatives with naphthalene derivatives, often under oxidative conditions (e.g., using iodine, bromine, or oxidants like potassium permanganate).

  • Introduction of the 2-Methyl Group:
    Alkylation with methylating agents (e.g., methyl iodide) at the nitrogen atom yields the methylated heterocycle.

  • Attachment of the Sulfopropyl Side Chain:
    The side chain is introduced via nucleophilic substitution of a chlorinated sulfonate derivative (e.g., 3-chloropropanesulfonate) onto the heterocyclic nitrogen or via sulfonation of the side chain using sulfur trioxide or chlorosulfonic acid, followed by neutralization.

Reagents and Conditions:

Step Reagents Conditions References
Cyclization 2-aminothiophenol + naphthalene derivatives Oxidative conditions ,
Methylation Methyl iodide Reflux ,
Sulfonation Chlorosulfonic acid Controlled temperature
Side-chain attachment 3-chloropropanesulfonate Nucleophilic substitution

Alternative Synthetic Pathways Using Pre-formed Intermediates

Recent advances suggest that pre-formed heterocyclic intermediates, such as benzothiazolylidene derivatives, can be functionalized with sulfonate groups and methyl substituents to yield the target compound efficiently.

Method Highlights:

Key Reagents:

Reagent Purpose Conditions References
Benzothiazolium salts Core structure Reflux ,
Sulfonate alkyl halides Side-chain attachment Room temperature
Methylating agents Quaternization Reflux ,

Research Findings and Data Tables

Parameter Details References
Yield of synthesis Typically ranges from 45% to 70% depending on the route and purity of precursors ,
Reaction conditions Mild to moderate heating (25-80°C), inert atmospheres for sensitive steps ,
Purification methods Column chromatography, recrystallization from ethanol or methanol ,
Key intermediates Benzothiazolium salts, sulfonate alkyl halides ,

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfopropyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared with structurally related naphtho-thiazolium derivatives (Table 1):

Table 1: Structural Comparison of Naphtho-Thiazolium Derivatives

Compound Name / CAS Substituents / Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (3176-77-0) 2-methyl, 3-(3-sulfopropyl) C₁₅H₁₅NO₃S₂ 321.41 Zwitterionic, mp 255°C, high solubility
3-Ethyl-2-[penta-1,3-dienyl]-naphtho-thiazolium chloride (26190-44-3) 3-ethyl, conjugated dienyl chain C₃₃H₃₂ClN₂S₂ 526.13 Lipophilic (LogP 4.89), extended conjugation
Benzothiazolium derivative (28784-39-6) 3-ethyl-5-methyl-benzothiazole, sulfopropyl C₂₉H₃₀N₂O₃S₃ 566.81 Complex structure, three sulfur atoms
Selenomerocyanine derivatives Selenium core, sulfopropyl Varies Varies Red-shifted absorption, enhanced stability
Key Observations:
  • Solubility : The sulfopropyl group in the target compound significantly improves water solubility compared to ethyl or methyl-substituted derivatives (e.g., 26190-44-3 has LogP 4.89 vs. lower LogP for sulfonated analogs) .
  • Thermal Stability : Derivatives with fused pyrazole/pyrimidine rings (e.g., compounds 2–4 in ) exhibit higher melting points (>300°C) due to rigid aromatic systems, whereas the target compound melts at 255°C .
  • Electronic Properties : Selenium-containing analogs () show red-shifted absorption spectra compared to sulfur-based compounds, making them preferable for near-infrared applications.

Biological Activity

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is a complex organic compound belonging to the thiazole derivatives category. This compound exhibits a range of biological activities that have been studied extensively in recent years. This article will explore its biological activity, mechanisms of action, and relevant case studies.

The biological activity of Naphtho(2,1-d)thiazolium is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Electrostatic Interactions : The cationic nature allows it to form electrostatic interactions with negatively charged components on microbial surfaces, enhancing its antimicrobial properties.
  • Hydrogen Bonding : The thiazole ring can engage in hydrogen bonding with target proteins, modulating their activity.

Antimicrobial Activity

Naphtho(2,1-d)thiazolium has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity:

Microorganism MIC (µM) Activity
Staphylococcus aureus6.3Strong
Escherichia coli12.5Moderate
Bacillus subtilis8.0Moderate
Pseudomonas aeruginosa15.0Weak

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that Naphtho(2,1-d)thiazolium possesses anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cancer Cell Line IC50 (µM) Effect
HT29 (Colon Cancer)10.5Significant growth inhibition
SK-OV-3 (Ovarian Cancer)8.0Moderate inhibition
TK-10 (Renal Cancer)12.0Moderate inhibition

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

Several studies have highlighted the biological efficacy of Naphtho(2,1-d)thiazolium:

  • Study on Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Education and Research demonstrated that derivatives of Naphtho(2,1-d)thiazolium exhibited potent antibacterial activity against multi-drug resistant strains of bacteria .
  • Anticancer Properties : Research conducted on various cancer cell lines revealed that compounds derived from Naphtho(2,1-d)thiazolium significantly inhibited tumor growth through apoptosis pathways .
  • Mechanistic Insights : A detailed analysis indicated that the compound interacts with DNA gyrase and dihydrofolate reductase, crucial enzymes for bacterial survival and cancer cell proliferation .

Q & A

Q. What are the key physicochemical properties of this compound, and how are they determined?

The compound exhibits a high molecular complexity (Complexity = 1300) and a large polar surface area (189 Ų), which influence solubility and reactivity. Computed properties include an exact mass of 680.11432 Da and XLogP3 (hydrophobicity parameter) of 7.5, suggesting moderate lipophilicity . Experimental determination requires techniques like mass spectrometry (MS) for exact mass validation and reversed-phase HPLC to assess hydrophobicity. Polar surface area can be derived computationally using tools like Molinspiration or experimentally via solubility studies in polar/non-polar solvents.

Q. What spectroscopic methods are used to characterize this compound?

UV-Vis spectroscopy is employed to analyze its π-conjugated system, particularly for monitoring electronic transitions in the naphthothiazolium core. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemical details, such as the configuration of defined bond stereocenters (e.g., Z/E isomerism in the alkenyl backbone) . High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What are the standard synthetic routes for this compound?

A common method involves condensation reactions between naphthothiazole precursors and sulfopropyl derivatives in ethanol, catalyzed by triethylamine. For example, 2-methyl-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium inner salt is synthesized via nucleophilic substitution, followed by purification using column chromatography with silica gel and methanol/ethyl acetate gradients .

Advanced Research Questions

Q. How can contradictions in reported structural data (e.g., CAS numbers or stereochemistry) be resolved?

Discrepancies in CAS numbers (e.g., 3176-77-0 vs. 4622-66-6) may arise from isomeric variations or naming conventions. Cross-referencing synthetic protocols (e.g., substituent positioning on the naphtho-thiazolium core) and analytical data (e.g., HRMS, 2D-NMR) can clarify structural assignments. Computational docking studies or X-ray crystallography may resolve undefined stereocenters .

Q. What computational strategies predict its solubility and aggregation behavior?

Molecular dynamics (MD) simulations using force fields like AMBER or OPLS-AA model solvation effects, while density functional theory (DFT) calculates electrostatic potential maps to predict aggregation tendencies. The high XLogP3 (7.5) and polar surface area (189 Ų) suggest preferential solubility in DMSO or aqueous buffers with surfactants .

Q. What role does this compound play in biomedical applications, such as drug delivery?

Derivatives of naphthothiazolium salts are explored as chromoionophores in sodium ion sensors (e.g., Example 8 in ) and as components in polymer-drug conjugates for cancer therapy. Their sulfopropyl groups enhance water solubility, enabling stable nanoparticle formation for targeted delivery .

Q. How do reaction mechanisms explain sulfur insertion in naphthothiazole synthesis?

proposes a mechanism involving sulfur atom insertion between activated C-H groups adjacent to quinone carbonyls, forming dithiazine intermediates. This is catalyzed by S₂Cl₂ and Hünig’s base, followed by sulfur extrusion to yield planar thiazole products. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (³⁴S) validate intermediate steps .

Methodological Considerations

  • Stereochemical Analysis : Use ROESY NMR to distinguish Z/E isomers in the alkenyl chain. For undefined stereocenters, employ chiral HPLC or circular dichroism (CD) spectroscopy .
  • Purification Challenges : The compound’s high polarity necessitates mixed-mode chromatography (C18/ion-exchange) to separate sulfonate-containing byproducts .
  • Dynamic Processes : Variable-temperature NMR (-40°C to 25°C) can detect conformational changes in the sulfopropyl side chain, which may affect spectroscopic reproducibility .

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